molecular formula C16H23N B11593365 4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]

Cat. No.: B11593365
M. Wt: 229.36 g/mol
InChI Key: XITNOACWHVWOHL-UHFFFAOYSA-N
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Description

4’,8’-dimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] is a complex organic compound characterized by a spirocyclic structure This compound features a quinoline moiety fused with a cyclohexane ring, making it a unique member of the spiro compounds family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,8’-dimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and cyclohexanones can be subjected to cyclization reactions using acid catalysts to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

4’,8’-dimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced spiro compounds.

Scientific Research Applications

4’,8’-dimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,8’-dimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups and overall structure.

    Spiro[cyclohexane-1,2’-quinoline] derivatives: Variants with different substituents on the spirocyclic framework.

Uniqueness

4’,8’-dimethyl-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline] stands out due to its specific substitution pattern and spirocyclic structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

4,8-dimethylspiro[3,4-dihydro-1H-quinoline-2,1'-cyclohexane]

InChI

InChI=1S/C16H23N/c1-12-7-6-8-14-13(2)11-16(17-15(12)14)9-4-3-5-10-16/h6-8,13,17H,3-5,9-11H2,1-2H3

InChI Key

XITNOACWHVWOHL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCCC2)NC3=C(C=CC=C13)C

Origin of Product

United States

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